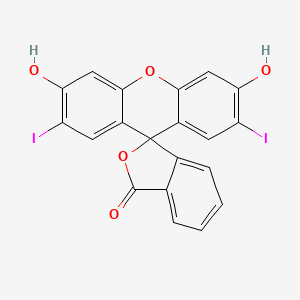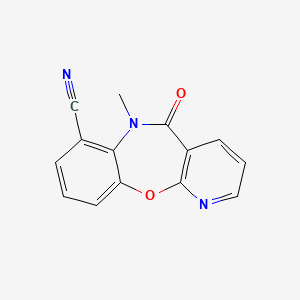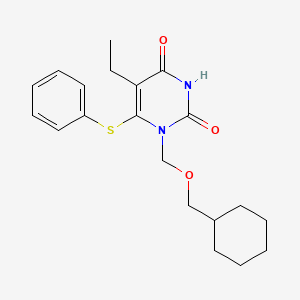
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione, commonly referred to as 1-cyHexMeOMe-6PhS-5Et U, is a complex organic compound with the molecular formula C20H26N2O3S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves multiple steps. The process typically starts with the preparation of the cyclohexylmethoxy group, which is then attached to a methyl group. This intermediate is further reacted with ethyl and phenylsulfanyl groups under controlled conditions to form the final compound .
Industrial Production Methods
In industrial settings, the production of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a thioxo group instead of a dione.
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dihydroxy-pyrimidine: Similar structure but with dihydroxy groups instead of a dione.
Uniqueness
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
136160-42-4 |
|---|---|
Molekularformel |
C20H26N2O3S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24) |
InChI-Schlüssel |
BKDVQCXEGMDPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





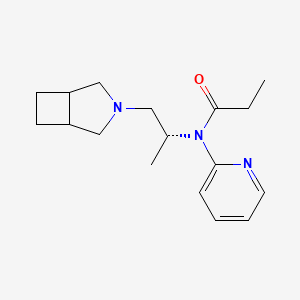
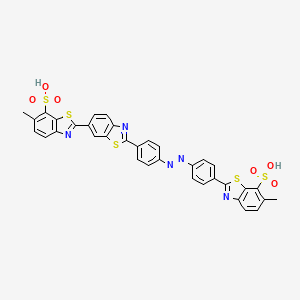

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
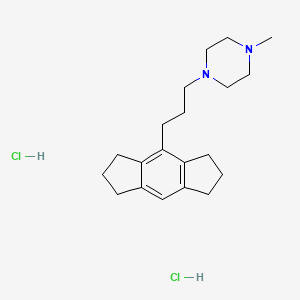

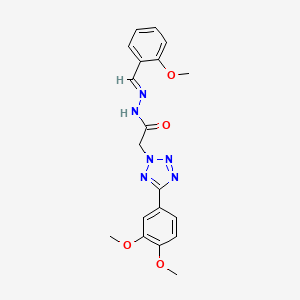

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
